Bienvenue dans la boutique en ligne BenchChem!

(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride

Angiotensin II AT1 receptor antagonist imidazole-acrylic acid SAR regioisomer comparison

This 4‑methylimidazol‑2‑yl acrylic acid HCl salt is a distinct regioisomer of the extensively characterized imidazole‑5‑acrylic acid AT1 antagonist series. Its (E)-acrylic acid geometry and substitution pattern provide a differentiated pharmacophore geometry for parallel SAR, scaffold-hopping, and IP diversification. Supplied at ≥95% purity, the salt form ensures direct assay buffer solubility for high‑throughput receptor binding and GABA‑transporter screens.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61
CAS No. 2220111-37-3
Cat. No. B2955841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride
CAS2220111-37-3
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61
Structural Identifiers
SMILESCC1=CN=C(N1)C=CC(=O)O.Cl
InChIInChI=1S/C7H8N2O2.ClH/c1-5-4-8-6(9-5)2-3-7(10)11;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b3-2+;
InChIKeyWJMJYZKJTPJRHY-SQQVDAMQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(4-Methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride (CAS 2220111-37-3): Structural Classification and Core Procurement Identity


(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride (CAS 2220111-37-3) is a synthetic imidazolyl-propenoic acid derivative supplied as a hydrochloride salt . It belongs to the broader class of (E)-imidazole-acrylic acid analogs recognized as nonpeptide angiotensin II AT1 receptor antagonist pharmacophores [1]. The compound is commercially available as a research-grade small-molecule scaffold with a reported minimum purity of 95% .

Why Generic Imidazolyl-Acrylic Acid Substitution Fails for (2E)-3-(4-Methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride in Pharmacological Research


The imidazolyl-propenoic acid class exhibits profound sensitivity to the position and nature of ring substituents. In the seminal angiotensin II AT1 receptor antagonist series, (E)-acrylic acid geometry, imidazole ring integrity, and the specific substitution pattern were all demonstrated to be essential for nanomolar receptor affinity [1]. The 4-methylimidazol-2-yl regioisomer represented by this compound is structurally distinct from the extensively characterized imidazole-5-acrylic acid lead series [2] and from 1,2-substituted imidazole alkanoic acid GABA uptake inhibitors [3]. Interchanging this scaffold with a 5-substituted or unsubstituted imidazole analog therefore introduces an uncharacterized variable into established SAR models, risking loss of target engagement or altered selectivity that cannot be predicted from existing class data alone.

Quantitative Differentiation Evidence for (2E)-3-(4-Methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride Against Closest Structural Comparators


Regioisomeric Differentiation: 4-Methylimidazol-2-yl vs. Imidazole-5-Acrylic Acid Scaffold in Angiotensin II AT1 Receptor Pharmacophore Models

The 4-methylimidazol-2-yl acrylic acid scaffold of the target compound represents a regioisomeric variation of the imidazole-5-acrylic acid core that was systematically optimized in the landmark Keenan et al. series. In that series, the (E)-acrylic acid at the imidazole 5-position, combined with a thienylmethyl substituent, yielded compounds with nanomolar AT1 receptor affinity (compound 40: ~2 orders of magnitude improvement in binding affinity vs. the initial lead compound 1) [1]. The target compound relocates the acrylic acid chain to the imidazole 2-position and introduces a 4-methyl group—a substitution pattern not explored in the published AT1 antagonist SAR [2]. This regioisomeric shift is expected to alter the orientation of the carboxylate pharmacophore relative to the receptor binding pocket when elaborated into a full antagonist series.

Angiotensin II AT1 receptor antagonist imidazole-acrylic acid SAR regioisomer comparison

GABA Transporter Inhibition Potential: Structural Analogy to (2E)-3-(1H-imidazol-2-yl)prop-2-enoic Acid Derivatives with Quantified mGAT3 Activity

A closely related structural series of N-alkylated (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid derivatives was evaluated as mGAT3-selective GABA uptake inhibitors. The parent scaffold (compound 12e, bearing a C5O spacer) demonstrated a pIC50 of 5.13 ± 0.04 at mGAT3 in [3H]GABA uptake assays using HEK293 cells expressing the mouse transporter [1]. The target compound shares the identical (2E)-3-(imidazol-2-yl)prop-2-enoic acid core but adds a 4-methyl substituent on the imidazole ring, a modification that has not been evaluated in the published mGAT series. The methyl group is anticipated to modulate both lipophilicity and the pKa of the imidazole nitrogen, potentially altering transporter subtype selectivity.

GABA transporter mGAT3 inhibitor CNS drug discovery

Hydrochloride Salt Form: Enabling Aqueous Solubility and Handling Advantages Over the Free Acid (CAS 1899164-70-5)

The target compound is supplied as the hydrochloride salt (C7H9ClN2O2, MW 188.61 g/mol) , in contrast to the corresponding free acid form 3-(4-methyl-1H-imidazol-2-yl)acrylic acid (CAS 1899164-70-5, C7H8N2O2, MW 152.15 g/mol) . While quantitative aqueous solubility data for either form are not publicly reported, the hydrochloride salt is expected to exhibit substantially higher aqueous solubility due to ionization of the imidazole ring, consistent with the general behavior of imidazole hydrochloride salts versus their neutral free-base counterparts. This physicochemical distinction has direct implications for in vitro assay preparation—the HCl salt can be dissolved directly in aqueous buffer systems, whereas the free acid may require organic co-solvents that can confound cellular assay readouts.

Salt form selection aqueous solubility formulation

Synthetic Entry Point: Divergent Access to 2-Substituted Imidazole Pharmacophores Not Accessible via Standard Imidazole-5-Carbaldehyde Routes

The target compound is accessible via Knoevenagel condensation of 4-methyl-1H-imidazole-2-carbaldehyde with malonic acid or phosphonoacetic acid esters [1]. This synthetic route uses a 2-formyl imidazole building block, whereas the extensively characterized imidazole-5-acrylic acid AT1 antagonist series (e.g., SK&F 108566) was synthesized from imidazole-5-carbaldehyde precursors [2]. The 2-carbaldehyde regioisomer provides a divergent synthetic entry point that yields an acrylic acid chain attached at the imidazole 2-position rather than the 5-position, fundamentally altering the vector of the carboxylate group relative to the imidazole ring plane. This geometric distinction has consequences for downstream N-alkylation and biaryl coupling reactions commonly employed in antagonist synthesis.

Scaffold diversification Knoevenagel condensation medicinal chemistry

Optimal Research and Industrial Application Scenarios for (2E)-3-(4-Methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride


Angiotensin II AT1 Receptor Antagonist Lead Diversification

Investigators pursuing nonpeptide AT1 receptor antagonists beyond the established imidazole-5-acrylic acid chemotype can use this compound as a regioisomeric scaffold for parallel SAR exploration. The 4-methylimidazol-2-yl acrylic acid core provides a distinct pharmacophore geometry relative to the clinical candidate SK&F 108566 series, potentially yielding antagonists with differentiated selectivity profiles or intellectual property positions [1]. The HCl salt form enables direct dissolution in assay buffers for high-throughput AT1 receptor binding screens.

GABA Transporter Inhibitor Scaffold Optimization

Building on the demonstrated mGAT3 inhibitory activity of (2E)-3-(1H-imidazol-2-yl)prop-2-enoic acid derivatives (pIC50 5.13) [2], this 4-methyl analog can be employed as a starting scaffold for structure-activity relationship studies aimed at improving GABA transporter subtype selectivity. The 4-methyl substituent offers a handle for modulating lipophilicity and imidazole pKa, parameters known to influence transporter binding kinetics.

Combinatorial Library Synthesis via Imidazole-2-Acrylic Acid Intermediate

Medicinal chemistry groups engaged in scaffold-hopping or lead generation can utilize this compound as a versatile intermediate for constructing focused libraries of N-substituted imidazole-2-acrylic acid derivatives. The 2-position acrylic acid attachment enables subsequent amide coupling, esterification, or N-alkylation chemistry that is geometrically distinct from libraries derived from imidazole-5-acrylic acid precursors [3]. This synthetic divergence supports intellectual property differentiation and exploration of novel chemical space.

Anti-Fibrotic Agent Screening in Pulmonary Fibrosis Models

Given the structural relationship to imidazole-containing anti-fibrotic pharmacophores and the precedent of pirfenidone-based imidazole derivative optimization yielding compounds with superior activity to the parent drug [4], this compound can be screened as a building block for generating novel anti-fibrotic candidates. The acrylic acid moiety provides a reactive handle for conjugation to diverse amine-containing fragments, facilitating parallel synthesis of derivative libraries for TGF-β inhibition assays.

Quote Request

Request a Quote for (2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.